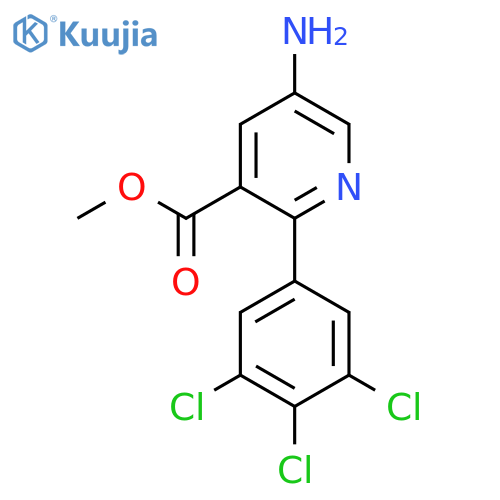Cas no 1361530-10-0 (Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate)

1361530-10-0 structure
商品名:Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate
CAS番号:1361530-10-0
MF:C13H9Cl3N2O2
メガワット:331.581760168076
CID:4967477
Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate
-
- インチ: 1S/C13H9Cl3N2O2/c1-20-13(19)8-4-7(17)5-18-12(8)6-2-9(14)11(16)10(15)3-6/h2-5H,17H2,1H3
- InChIKey: NYEVTSHHORJHRJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C(C(=O)OC)=CC(=CN=1)N)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 65.2
Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030306-1g |
Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate |
1361530-10-0 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
| Alichem | A013030306-250mg |
Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate |
1361530-10-0 | 97% | 250mg |
475.20 USD | 2021-06-22 | |
| Alichem | A013030306-500mg |
Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate |
1361530-10-0 | 97% | 500mg |
790.55 USD | 2021-06-22 |
Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
1361530-10-0 (Methyl 5-amino-2-(3,4,5-trichlorophenyl)nicotinate) 関連製品
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 152840-81-8(Valine-1-13C (9CI))
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
